molecular formula C12H7F3O4S B8513409 6-Formylnaphthalen-2-YL trifluoromethanesulfonate

6-Formylnaphthalen-2-YL trifluoromethanesulfonate

Cat. No. B8513409
M. Wt: 304.24 g/mol
InChI Key: XMJHRYXKCLGUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formylnaphthalen-2-YL trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H7F3O4S and its molecular weight is 304.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Formylnaphthalen-2-YL trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Formylnaphthalen-2-YL trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Formylnaphthalen-2-YL trifluoromethanesulfonate

Molecular Formula

C12H7F3O4S

Molecular Weight

304.24 g/mol

IUPAC Name

(6-formylnaphthalen-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H7F3O4S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-7H

InChI Key

XMJHRYXKCLGUJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanical stirred solution of 6-trifluoromethanesulfonyloxy-naphthalen-2-yl-methanol (70.0 g, 0.228 mol) in CH2Cl2 (600 mL) under an atmosphere of argon was added PCC (54.20 g, 0.25 mol, crushed prior to addition) over a few minutes. After 2 hours the resulting black suspension was poured onto a silica gel column and purified using CH2Cl2 to give a yellow oil that slowly crystallized upon standing to afford 65.1 g (94%) of 6-trifluoromethanesulfonyloxy-naphthalene-2-carboxaldehyde. 1H NMR (300 MHz; CDCl3) 7.50 (dd, J1=9.0 Hz, J2=2.0 Hz, 1 H), 7.83 (d, J=2.0 Hz, 1 H), 7.99 (d, J=8.4 Hz, 1 H), 7.07 (dd, J1=9.0 Hz, J2=2.0 Hz, 1 H), 8.12 (d, J=9.0 Hz, 1 H), 8.40 (brs, 1 H), 10.19 (s, 1 H), 13C NMR (75 MHz, CDCl3) 118.7 (q, J=318 Hz), 119.5, 120.9, 124.5, 129.1, 131.6, 132.2, 133.6, 134.9, 136.4, 148.9, 191.4.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.